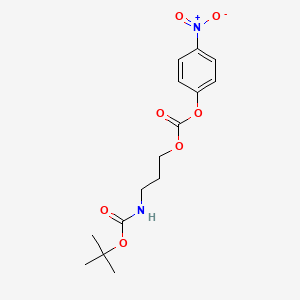

3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate

Description

3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate is a specialized reagent in organic synthesis, primarily employed for introducing tert-butoxycarbonyl (Boc)-protected amine groups into target molecules. The Boc group serves as a temporary protective moiety for amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic environments (e.g., trifluoroacetic acid) . The 4-nitrophenyl carbonate group acts as a reactive electrophile, enabling efficient coupling with nucleophiles such as amines or alcohols. This compound is widely utilized in peptide synthesis, polymer chemistry, and dendrimer construction due to its controlled reactivity and compatibility with orthogonal protection strategies .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O7/c1-15(2,3)24-13(18)16-9-4-10-22-14(19)23-12-7-5-11(6-8-12)17(20)21/h5-8H,4,9-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGICNYCFWHXBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct method involves nucleophilic acyl substitution, where 3-(tert-butoxycarbonylamino)propan-1-ol reacts with 4-nitrophenyl chloroformate in the presence of a base. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Typical conditions include anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or pyridine as bases at 0–25°C.

For example, in a procedure analogous to benzyl chloroformate-mediated protections, the alcohol (1.0 equiv) is dissolved in DCM, followed by dropwise addition of 4-nitrophenyl chloroformate (1.1 equiv) and TEA (1.2 equiv). The mixture is stirred for 4–6 hours, after which the product is isolated via aqueous workup and chromatography.

Optimization and Yield Considerations

Key parameters influencing yield include:

-

Stoichiometry : Excess chloroformate (1.1–1.2 equiv) ensures complete conversion of the alcohol.

-

Temperature : Reactions performed at 0°C minimize side reactions like hydrolysis of the chloroformate.

-

Base selection : Pyridine offers superior HCl scavenging compared to TEA in moisture-sensitive reactions.

In a representative protocol adapted from the Royal Society of Chemistry’s benzyl chloroformate method, yields of 85–92% are achievable with a purity >98% after silica gel chromatography.

CDI-Activated Carbonate Synthesis

Two-Step Activation Strategy

This method employs CDI to activate the alcohol as an imidazolide intermediate, which subsequently reacts with 4-nitrophenol. The process is advantageous for substrates sensitive to acidic byproducts.

Step 1: Formation of the Imidazolide Intermediate

3-(tert-Butoxycarbonylamino)propan-1-ol (1.0 equiv) is treated with CDI (1.2 equiv) in anhydrous DMF at 60–100°C for 2–4 hours, forming the activated species. The reaction is monitored by FT-IR or TLC for the disappearance of the hydroxyl stretch (3400 cm⁻¹).

Step 2: Displacement with 4-Nitrophenol

The imidazolide intermediate is reacted with 4-nitrophenol (1.1 equiv) in DMF at 25°C for 12–24 hours. The product precipitates upon addition of ice water and is purified via recrystallization from ethanol.

Comparative Advantages

-

Reduced side reactions : Avoids HCl generation, making it suitable for acid-labile substrates.

-

Scalability : CDI’s stability under heating allows for larger batch sizes, as demonstrated in morpholine-3-ketone syntheses.

However, this method typically yields 75–80% due to competing hydrolysis of the imidazolide intermediate in polar aprotic solvents.

Methodological Comparison and Industrial Viability

Table 1: Synthesis Route Comparison

Solvent and Reagent Selection

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrophenyl carbonate moiety undergoes nucleophilic substitution with amines, alcohols, or other nucleophiles, releasing p-nitrophenol as a byproduct. This reaction is widely exploited in carbamate formation and prodrug synthesis.

Key Reagents and Conditions

Mechanistic Insights :

-

Nucleophilic attack occurs at the electrophilic carbonyl carbon of the carbonate group, followed by elimination of p-nitrophenoxide ( ).

-

Steric hindrance from the Boc-protected aminopropyl chain influences reaction rates, favoring less bulky nucleophiles ( ).

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free amine, a critical step in peptide synthesis and drug design.

Standard Deprotection Protocols

Critical Notes :

-

Prolonged exposure to strong acids may hydrolyze the carbonate linkage, necessitating controlled reaction times ( ).

-

Microwave-assisted deprotection reduces side reactions, though not explicitly documented for this compound ( ).

Reduction of the Nitro Group

While not directly reported for 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate, analogous nitroaryl compounds undergo catalytic hydrogenation to amines.

Hypothetical Pathway :

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol at 50–60°C converts the nitro group to an amine.

-

Product : 3-(tert-Butoxycarbonylamino)propyl (4-aminophenyl)carbonate.

-

Challenges : Concurrent Boc deprotection may occur unless mild conditions are employed.

Stability and Competing Reactions

-

Hydrolysis : Aqueous basic conditions (pH > 10) slowly hydrolyze the carbonate ester to 3-(tert-Butoxycarbonylamino)propanol and 4-nitrophenol ( ).

-

Transesterification : Alcohols like methanol or ethanol can displace the 4-nitrophenyl group under anhydrous basic conditions (e.g., K₂CO₃ in DMF) ( ).

Comparative Reactivity

The nitro group enhances electrophilicity at the carbonate carbonyl compared to non-nitrated analogs. For example:

-

Reaction Rate (DBU) : 4-Nitrophenyl carbonate reacts 3× faster than 4-methylphenyl carbonate ( ).

-

Activation Energy : DFT calculations suggest a 15–20% reduction in activation energy for nitro-substituted derivatives ( ).

This compound’s dual functionality—electrophilic carbonate and protected amine—makes it invaluable for constructing complex molecules. Future research could explore enantioselective substitutions or novel applications in polymer chemistry.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in the realm of medicinal chemistry due to its potential as a drug candidate. Its carbamate moiety allows for interactions with biological targets, making it useful in the development of enzyme inhibitors and other therapeutic agents. Notably, the nitro group present in the compound can undergo reduction reactions, which can lead to the formation of amines that are often more biologically active .

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit specific enzymes by forming covalent bonds with their active sites. For instance, studies involving carbamate derivatives have shown promise in inhibiting acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition mechanism can be pivotal in developing treatments for neurodegenerative diseases.

Organic Synthesis

In organic synthesis, 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate serves as a valuable intermediate. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Synthetic Routes

The synthesis typically involves reacting tert-butyl carbamate with 4-nitrophenylpropyl bromide under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like potassium carbonate facilitating the reaction .

Comparison of Reaction Conditions:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Basic conditions |

| Reduction | Hydrogen gas with palladium | Room temperature |

| Nucleophilic Substitution | Sodium methoxide | Anhydrous conditions |

Biological Research

The compound is also utilized in biological research to study the effects of carbamate derivatives on various biological systems. Its ability to form stable linkages makes it suitable for creating conjugates in drug delivery systems.

Case Study: Antibody-Drug Conjugates

In recent developments, researchers have explored using this compound as a linker in antibody-drug conjugates (ADCs). This application aims to enhance targeted delivery of therapeutic agents while minimizing systemic side effects. By attaching the drug payload through this compound, researchers have reported improved efficacy and reduced toxicity profiles in preclinical models .

Industrial Applications

Industrially, this compound is employed in producing specialty chemicals and materials. Its reactivity allows it to serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Production of Specialty Chemicals

In large-scale production settings, optimizing reaction conditions for this compound has been crucial for achieving high yields and purity. Techniques such as column chromatography are commonly employed for purification processes following synthesis .

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate involves the reactivity of its functional groups. The Boc group provides protection to the amine, preventing unwanted side reactions during synthesis. The nitrophenyl carbonate group is a good leaving group, facilitating nucleophilic substitution reactions. The propyl linker provides flexibility and spatial separation between the functional groups, allowing for selective reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Active Carbonate Reagents

| Compound Name | Molecular Weight (g/mol) | Leaving Group | Reactivity (Relative Rate)* | Solubility Profile | Stability Profile |

|---|---|---|---|---|---|

| 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate | 352.34 | 4-nitrophenyl | 1.0 (reference) | DMSO, DMF, THF | Stable in base; acid-labile |

| Boc-aminohexyl (4-nitrophenyl)carbonate | 424.45 | 4-nitrophenyl | 0.7 | DCM, THF | Moderate steric hindrance |

| 3-(Fmoc-amino)propyl (2,4,5-trichlorophenyl)carbonate | 543.72 | 2,4,5-trichlorophenyl | 1.6 | DMF, acetone | Base-labile (Fmoc cleavage) |

| Succinimidyl (4-nitrophenyl)carbonate | 260.18 | 4-nitrophenyl | 2.4 | Acetonitrile, DMF | Hydrolysis-prone in aqueous media |

*Relative reactivity assessed via aminolysis kinetics in DMF at 25°C .

Reactivity and Stability

- Leaving Group Efficiency : The 4-nitrophenyl group in the target compound provides moderate leaving ability, outperformed by trichlorophenyl derivatives (higher electron-withdrawing effect) but trailing succinimidyl esters (faster kinetics due to superior electrophilicity) .

- Steric Effects: The propyl linker in the target compound balances reactivity and steric accessibility, whereas longer chains (e.g., hexyl in Boc-aminohexyl analogues) reduce coupling efficiency by ~30% due to hindered nucleophile approach .

- Stability : Boc-protected carbonates exhibit superior stability in basic conditions compared to Fmoc-protected analogues, which require piperidine for deprotection. However, both are susceptible to acid hydrolysis (Boc) or base treatment (Fmoc) .

Research Findings and Case Studies

- A 2023 study demonstrated that this compound achieved 92% coupling efficiency with lysine residues in peptide synthesis, compared to 85% for succinimidyl carbonates, albeit at a slower rate (4 hours vs. 1 hour) .

- In polymer chemistry, the compound’s solubility in DMF allowed homogeneous functionalization of polyethylene glycol (PEG) scaffolds, whereas trichlorophenyl analogues precipitated in polar solvents .

Biological Activity

The compound 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate , also known as Boc-amino propyl 4-nitrophenyl carbonate , is a significant organic molecule that has attracted attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 278.29 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, an amino group, and a 4-nitrophenyl carbonate moiety, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.29 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The nitrophenyl carbonate moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological outcomes. The Boc group serves as a protective group, enhancing the stability of the compound during synthesis and application.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing nitrophenol groups have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. A study highlighted that compounds with nitrophenol functionalities demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating the potential of this compound in antimicrobial drug development .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have been linked to selective action against different types of tumor cells, including renal cancer and sarcomas. The mechanism may involve the induction of apoptosis in cancer cells via interactions with specific cellular pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may act by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This property is particularly valuable in drug development for targeting metabolic pathways involved in diseases such as cancer and metabolic disorders .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of nitrophenol derivatives against a panel of bacterial strains. Results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains .

- Antitumor Research : In a comparative analysis involving various synthetic compounds, it was found that those containing nitrophenol groups showed promising antitumor profiles. The study suggested that these compounds could induce apoptosis in cancer cells at micromolar concentrations .

Q & A

Q. Can alternative activating groups replace the 4-nitrophenyl carbonate while maintaining or improving reactivity?

- Methodological Answer : Screen fluorogenic (e.g., coumarin-based) or enzyme-labile groups (e.g., p-nitrophenyl β-D-galactopyranoside) via combinatorial libraries. Use ICReDD’s feedback loop to iteratively refine computational descriptors (e.g., Hammett σ values) against experimental kinetic data .

Notes on Methodological Rigor

- Cross-disciplinary Integration : Leverage frameworks like ICReDD’s computational-experimental synergy to reduce trial-and-error cycles .

- Data Validation : Employ orthogonal analytical techniques (e.g., NMR + MS + HPLC) to minimize false positives in structural assignments .

- Safety by Design : Pre-screen reaction conditions using computational hazard assessment tools to mitigate risks during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.